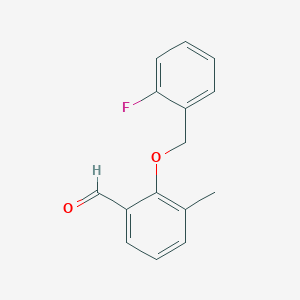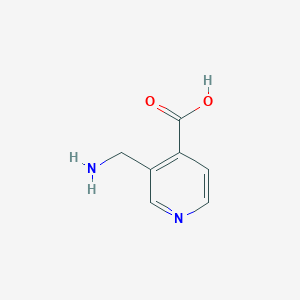
3-(Aminomethyl)isonicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Aminomethyl)isonicotinic acid: is an organic compound with the molecular formula C₆H₆N₂O₂ It is a derivative of isonicotinic acid, featuring an amino group attached to the third carbon of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)isonicotinic acid typically involves the reaction of isonicotinic acid with formaldehyde and ammonia. The process can be carried out under mild conditions, often in aqueous or alcoholic solutions. The reaction proceeds via the formation of a Schiff base intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.
化学反应分析
Types of Reactions: 3-(Aminomethyl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides and esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like acyl chlorides or anhydrides for amide formation.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides, esters, and other substituted derivatives.
科学研究应用
Chemistry: 3-(Aminomethyl)isonicotinic acid is used as a building block in the synthesis of various organic compounds. Its derivatives are employed in the development of ligands for coordination chemistry and catalysts for organic reactions.
Biology: In biological research, this compound is used to study enzyme interactions and as a precursor for the synthesis of bioactive molecules. Its derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. They are explored as candidates for drug development, particularly in the treatment of bacterial infections and cancer.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are utilized in the manufacture of dyes, pigments, and polymers.
作用机制
The mechanism of action of 3-(Aminomethyl)isonicotinic acid involves its interaction with specific molecular targets. In medicinal applications, it may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
相似化合物的比较
Isonicotinic acid: A derivative of pyridine with a carboxylic acid group at the 4-position.
Nicotinic acid (Niacin): A derivative of pyridine with a carboxylic acid group at the 3-position.
Picolinic acid: A derivative of pyridine with a carboxylic acid group at the 2-position.
Uniqueness: 3-(Aminomethyl)isonicotinic acid is unique due to the presence of both an amino group and a carboxylic acid group on the pyridine ring. This dual functionality allows for diverse chemical reactivity and the formation of a wide range of derivatives. Its specific substitution pattern also imparts distinct biological and chemical properties compared to its isomers.
属性
分子式 |
C7H8N2O2 |
|---|---|
分子量 |
152.15 g/mol |
IUPAC 名称 |
3-(aminomethyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H8N2O2/c8-3-5-4-9-2-1-6(5)7(10)11/h1-2,4H,3,8H2,(H,10,11) |
InChI 键 |
FLJJDGFBCVXRLK-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC(=C1C(=O)O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(Chloromethyl)pyrrolo[1,2-b]pyridazine](/img/structure/B13011856.png)
![8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B13011866.png)
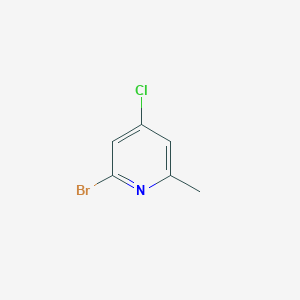
![(1R,5R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylicacid](/img/structure/B13011876.png)
![methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B13011882.png)
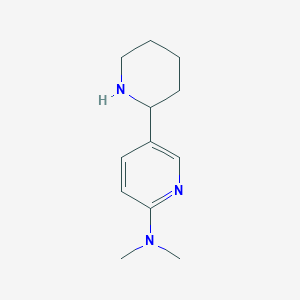
![8-Methyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13011890.png)

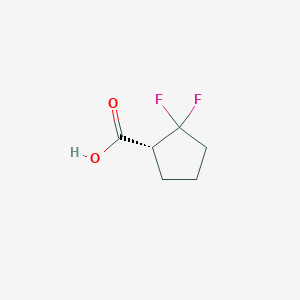
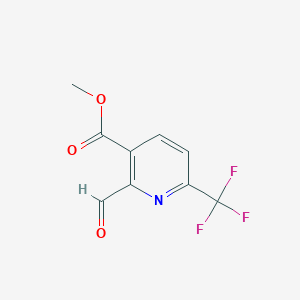
![9-Methyl-1H-pyrimido[4,5-a]carbazol-2(11H)-one](/img/structure/B13011922.png)

